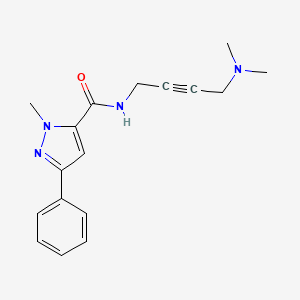

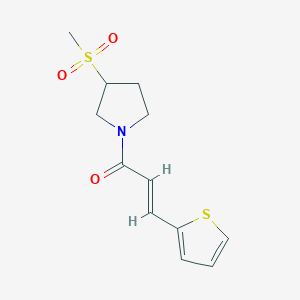

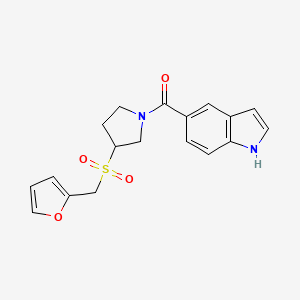

![molecular formula C18H16N6O2S B2842749 5-乙基-N-(5-甲基-1,3,4-噻二唑-2-基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-羧酰胺 CAS No. 921833-65-0](/img/structure/B2842749.png)

5-乙基-N-(5-甲基-1,3,4-噻二唑-2-基)-3-氧代-2-苯基-3,5-二氢-2H-吡唑并[4,3-c]吡啶-7-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine to afford the corresponding 1,3,4-thiadiazole derivatives .

科学研究应用

杂环化合物形成中的合成与反应性

含有吡唑、噻二唑和吡啶部分的杂环化合物由于其多样的生物活性在药物化学中至关重要。这些化合物的制备通常涉及多步合成途径,为官能团修饰提供了显著的多功能性。例如,“2-甲基-7-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基噻唑并[3,2-a]嘧啶并[4,5-d]恶嗪-4(5H)-酮”的合成展示了一种方法,其中 7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-羧酸乙酯发生环化反应,生成对细菌和真菌具有潜在杀生物性质的化合物 (Youssef 等人,2011)。

生物活性与潜在应用

结合吡唑并噻二唑骨架的化合物因其抗分枝杆菌、抗 5-脂氧合酶、抗癌和抗溃疡活性而被广泛研究。例如,“噻唑-氨基哌啶杂合类似物”已被设计并合成,作为结核分枝杆菌 GyrB 的新型抑制剂,表现出显着的抑制活性和低细胞毒性,突出了其作为抗结核剂的潜力 (Jeankumar 等人,2013)。此外,“新型吡唑并嘧啶衍生物”已显示出有希望的抗癌和抗 5-脂氧合酶作用,强调了此类化合物在癌症治疗和炎症管理中的治疗潜力 (Rahmouni 等人,2016)。

未来方向

The future directions for “5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is potential for the development of new drugs based on this scaffold .

作用机制

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological properties, including antimicrobial, antifungal, and anticancer activities . These compounds are known to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It’s known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact with various biological targets and disrupt processes related to DNA replication, inhibiting the replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that thiadiazole derivatives can disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth, particularly in bacterial and cancer cells.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which could potentially impact their bioavailability.

Result of Action

It’s known that thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells . This suggests that they may have antimicrobial and anticancer effects.

Action Environment

It’s known that the biological activity of thiadiazole derivatives can be influenced by the presence of different substituents . This suggests that the compound’s action could potentially be influenced by its chemical environment.

属性

IUPAC Name |

5-ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O2S/c1-3-23-9-13(16(25)19-18-21-20-11(2)27-18)15-14(10-23)17(26)24(22-15)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXDYZGWCBQDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

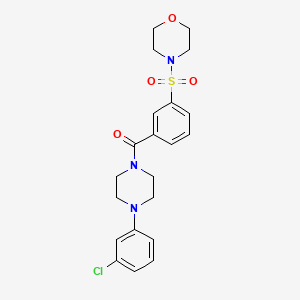

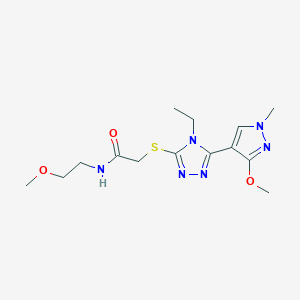

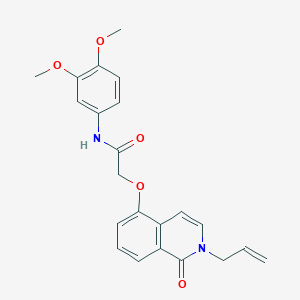

![4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid](/img/structure/B2842668.png)

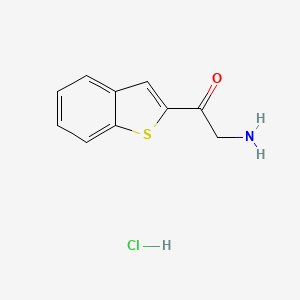

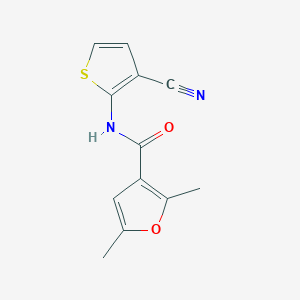

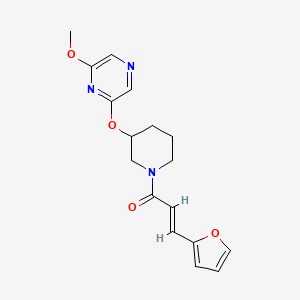

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2842673.png)

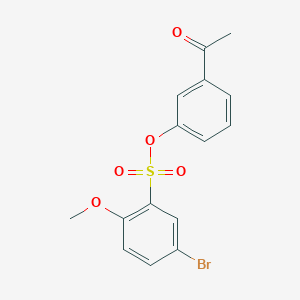

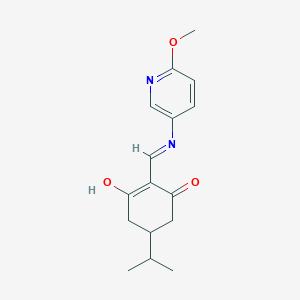

![2-(methylsulfanyl)-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2842674.png)